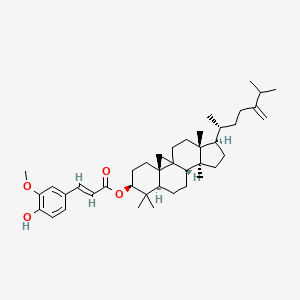

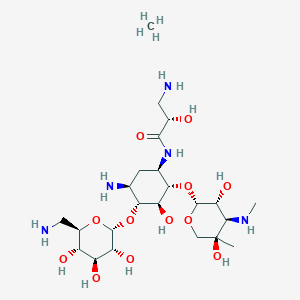

![molecular formula C22H20N2O2 B10830374 1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)

1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OX02983 is a novel anthelmintic agent that has shown promising activity against both egg and adult stages of Trichuris parasites. It immobilizes whipworm and reduces the ability of embryonated Trichuris muris eggs to establish infection in the mouse host . This compound is particularly significant in the field of parasitology and infectious diseases due to its potential to combat parasitic infections effectively.

Preparation Methods

The synthesis of OX02983 involves several steps, including the formation of the dihydrobenzoxazepinone core structure. The synthetic route typically starts with the preparation of the benzylamine derivative, followed by cyclization and functional group modifications to achieve the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

OX02983 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzylamine derivative.

Reduction: Used to reduce any oxidized intermediates back to the desired state.

Substitution: Common reagents include halogenating agents and nucleophiles to introduce or replace functional groups.

Cyclization: Essential for forming the dihydrobenzoxazepinone core structure.

The major products formed from these reactions include intermediates that are further processed to yield OX02983.

Scientific Research Applications

OX02983 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study anthelmintic activity and structure-activity relationships.

Biology: Investigated for its effects on parasitic organisms, particularly Trichuris species.

Medicine: Potential therapeutic agent for treating parasitic infections in humans and animals.

Industry: Could be developed into commercial anthelmintic products for veterinary and possibly human use

Mechanism of Action

The mechanism of action of OX02983 involves the immobilization of whipworm and inhibition of the ability of Trichuris muris eggs to establish infection. The molecular targets and pathways involved include disruption of the parasite’s neuromuscular function, leading to paralysis and eventual death of the parasite .

Comparison with Similar Compounds

OX02983 is part of a new class of anthelmintic agents known as dihydrobenzoxazepinones. Similar compounds include:

Dihydrobenzoquinolinones: Another class of compounds with anthelmintic activity.

Benzimidazoles: Traditional anthelmintics like albendazole and mebendazole, which have lower single-dose cure rates for whipworm compared to OX02983

OX02983 stands out due to its higher efficacy and selectivity for Trichuris parasites, making it a promising candidate for further development .

Properties

Molecular Formula |

C22H20N2O2 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one |

InChI |

InChI=1S/C22H20N2O2/c1-16-2-4-17(5-3-16)13-24-21-7-6-19(18-8-10-23-11-9-18)12-20(21)14-26-15-22(24)25/h2-12H,13-15H2,1H3 |

InChI Key |

WVDDSRCJSCVKDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)COCC3=C2C=CC(=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

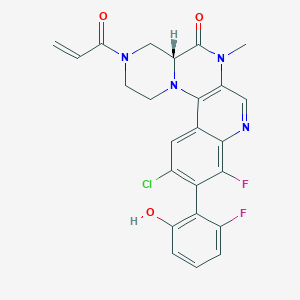

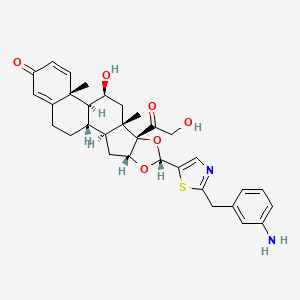

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)

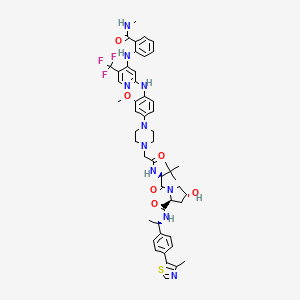

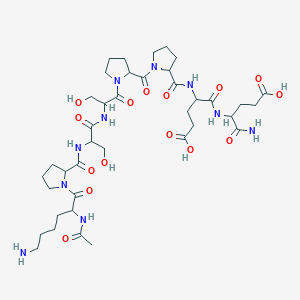

![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)

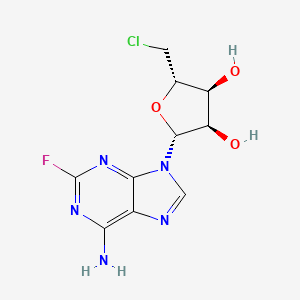

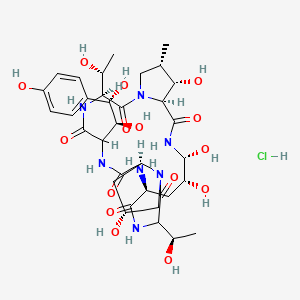

![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile](/img/structure/B10830322.png)

![1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)

![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)

![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)